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Compound of Interest

Compound Name: 3-Octyn-1-ol

Cat. No.: B076992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)

analysis of 3-Octyn-1-ol, a key intermediate in organic synthesis. This document outlines the

predicted ¹H and ¹³C NMR spectral data, a thorough interpretation of the spectra, and

comprehensive protocols for sample preparation and data acquisition.

Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Octyn-1-ol.
These predictions are based on established empirical data and chemical shift correlation

tables.

Table 1: Predicted ¹H NMR Data for 3-Octyn-1-ol (in CDCl₃)
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Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

1 ~3.70 Triplet (t) ~6.2 2H

2 ~2.40
Triplet of triplets

(tt)
~6.2, ~2.3 2H

5 ~2.15 Triplet (t) ~7.0 2H

6 ~1.45 Sextet (sxt) ~7.3 2H

7 ~1.35 Sextet (sxt) ~7.4 2H

8 ~0.90 Triplet (t) ~7.4 3H

OH Variable Singlet (s) - 1H

Table 2: Predicted ¹³C NMR Data for 3-Octyn-1-ol (in CDCl₃)

Atom Number Chemical Shift (δ, ppm)

1 ~61.5

2 ~23.5

3 ~81.0

4 ~80.0

5 ~21.0

6 ~31.0

7 ~22.0

8 ~13.5

Spectral Interpretation
¹H NMR Spectrum Interpretation
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The predicted ¹H NMR spectrum of 3-Octyn-1-ol in CDCl₃ is expected to show distinct signals

corresponding to the different proton environments in the molecule.

H-1 (~3.70 ppm, triplet): These methylene protons are adjacent to the hydroxyl group, which

deshields them, causing them to appear at a relatively downfield chemical shift. The signal is

split into a triplet by the two neighboring protons on C-2.

H-2 (~2.40 ppm, triplet of triplets): These methylene protons are adjacent to the carbon-

carbon triple bond and the C-1 methylene group. They are deshielded by the triple bond and

coupled to both the H-1 protons (triplet) and the H-5 protons through the alkyne (triplet),

resulting in a triplet of triplets.

H-5 (~2.15 ppm, triplet): These methylene protons are adjacent to the other side of the

carbon-carbon triple bond, which deshields them. They are split into a triplet by the two

neighboring protons on C-6.

H-6 and H-7 (~1.45 and ~1.35 ppm, sextets): These methylene protons are part of the butyl

chain and are coupled to the protons on the adjacent methylene groups, resulting in complex

multiplets (predicted as sextets).

H-8 (~0.90 ppm, triplet): These methyl protons are at the end of the alkyl chain and are split

into a triplet by the two neighboring protons on C-7.

OH (variable, singlet): The chemical shift of the hydroxyl proton is variable and depends on

concentration and temperature. It typically appears as a broad singlet due to rapid chemical

exchange.

¹³C NMR Spectrum Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of 3-Octyn-1-ol will show eight distinct

signals, one for each carbon atom in the molecule.

C-1 (~61.5 ppm): The carbon atom bonded to the hydroxyl group is deshielded and appears

in this region.

C-2 (~23.5 ppm): This methylene carbon is adjacent to the sp-hybridized carbon and the C-1

carbon.
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C-3 and C-4 (~81.0 and ~80.0 ppm): The two sp-hybridized carbons of the alkyne functional

group appear in this characteristic downfield region.

C-5, C-6, C-7, and C-8 (~21.0, ~31.0, ~22.0, and ~13.5 ppm): These signals correspond to

the carbon atoms of the butyl chain. The chemical shifts are typical for sp³-hybridized

carbons in an alkyl chain.

Experimental Protocols
The following are generalized protocols for the NMR analysis of 3-Octyn-1-ol. Instrument-

specific parameters may require optimization.

Protocol 1: Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of 3-Octyn-1-ol into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Chloroform-d is a common solvent for non-polar to moderately polar organic molecules.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate

matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample

height should be approximately 4-5 cm.

Capping: Securely cap the NMR tube.

Protocol 2: ¹H NMR Data Acquisition
Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this

concentration.

Spectral Width (SW): A spectral width of approximately 12 ppm, centered around 6 ppm.

Acquisition Time (AQ): ~3-4 seconds.
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Relaxation Delay (D1): 1-2 seconds.

Temperature: 298 K.

Protocol 3: ¹³C NMR Data Acquisition
Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Number of Scans (NS): 512 to 1024 scans, or more, may be necessary to achieve a good

signal-to-noise ratio due to the low natural abundance of ¹³C.

Spectral Width (SW): A spectral width of approximately 220 ppm, centered around 100 ppm.

Acquisition Time (AQ): ~1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Temperature: 298 K.

Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-Octyn-1-ol with atom numbering for NMR assignments.

NMR Analysis Workflow
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Caption: A streamlined workflow for the NMR analysis of 3-Octyn-1-ol.
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Logical Relationships in NMR Data Interpretation
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Caption: Logical connections between NMR data and derived structural information.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Analysis of 3-
Octyn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076992#nmr-1h-and-13c-analysis-and-interpretation-
for-3-octyn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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